3-(3,4-Dimethoxyphenyl)pentanedioic acid
Overview
Description
3-(3,4-Dimethoxyphenyl)pentanedioic acid, also known as DMPA, is a molecule with a molecular formula of C13H16O6 . It belongs to the class of dicarboxylic acids and contains two carboxylic acid groups and a phenyl group with two methoxy groups attached to it.
Molecular Structure Analysis
The this compound molecule contains a total of 35 bond(s). There are 19 non-H bond(s), 8 multiple bond(s), 7 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 2 carboxylic acid(s) (aliphatic), 2 hydroxyl group(s), and 2 ether(s) (aromatic) .Physical and Chemical Properties Analysis
This compound has a molecular weight of 268.27 .Scientific Research Applications
Identification in Environmental Studies
3-(3,4-Dimethoxyphenyl)pentanedioic acid is identified in environmental research, particularly in the study of atmospheric particulate matter. For instance, it was found in atmospheric samples collected in the southeastern United States, indicating its presence in secondary organic aerosol originating from biogenic hydrocarbons (Jaoui et al., 2005).
Synthesis in Organic Chemistry
This compound is relevant in the synthesis of various organic compounds. It has been involved in reactions for creating dioxopyrrolo[3,4-c]- and thieno[3,4-c]isoquinolines and cinnolines, indicating its utility in heterocyclic compound synthesis (Zinchenko et al., 2009).
Radiopharmaceutical Research
In radiopharmaceutical research, derivatives of this compound are synthesized for potential use in brain imaging and nuclear medicine, indicating its significance in developing diagnostic tools (Braun et al., 1977).
Medicinal Intermediate Synthesis
This compound plays a role in the synthesis of intermediates for medicinal applications. For instance, it's involved in the preparation of compounds used as HIV restrainers, demonstrating its importance in pharmaceutical synthesis (Zhang et al., 2007).
Application in Agriculture
In agricultural research, this compound derivatives have shown fungicidal and insecticidal activities, highlighting its potential use in pest control (Liu et al., 2004).
X-Ray Imaging Applications
The compound has potential in X-ray imaging applications. A study synthesized a related compound with high radiopacity, suggesting its use in clinical imaging scenarios (Gopan et al., 2021).
Safety and Hazards
The safety data sheet for 3-(3,4-Dimethoxyphenyl)pentanedioic acid indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .
Mechanism of Action
Mode of Action
It is known that the compound belongs to the class of organic compounds known as phenylpropanoic acids, which are compounds with a structure containing a benzene ring conjugated to a propanoic acid . This structural feature may influence its interaction with its targets.
Biochemical Pathways
As a phenylpropanoic acid derivative, it may potentially interact with pathways involving these types of compounds .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)pentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O6/c1-18-10-4-3-8(5-11(10)19-2)9(6-12(14)15)7-13(16)17/h3-5,9H,6-7H2,1-2H3,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSDBIPKDYTSKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)O)CC(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60358155 | |
Record name | 3-(3,4-dimethoxyphenyl)pentanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60358155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34811-27-3 | |
Record name | 3-(3,4-dimethoxyphenyl)pentanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60358155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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